molecular formula C12H16N2O2 B215695 2-[(2-Methylbutanoyl)amino]benzamide

2-[(2-Methylbutanoyl)amino]benzamide

Cat. No.: B215695
M. Wt: 220.27 g/mol
InChI Key: IMBUPDZXAGZXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylbutanoyl)amino]benzamide is a synthetic organic compound with a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol . It belongs to the class of benzamides, which are aromatic compounds consisting of a benzene ring attached to an amide functional group . Benzamides and their derivatives are of significant interest in medicinal and organic chemistry research due to their potential as key intermediates and their presence in biologically active molecules . As a derivative of 2-aminobenzamide (anthranilamide), this compound serves as a valuable building block for the synthesis of more complex chemical entities . Researchers utilize this and related compounds, such as 2-(2-ethylbutanoylamino)benzamide, in various fields including drug discovery, where they can be explored for their pharmacokinetic properties and biological activity . This product is provided for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(2-methylbutanoylamino)benzamide

InChI

InChI=1S/C12H16N2O2/c1-3-8(2)12(16)14-10-7-5-4-6-9(10)11(13)15/h4-8H,3H2,1-2H3,(H2,13,15)(H,14,16)

InChI Key

IMBUPDZXAGZXEG-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=CC=C1C(=O)N

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC=C1C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-[(2-Methylbutanoyl)amino]benzamide with structurally related benzamide derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Structural and Functional Group Analysis

Compound Name Substituent(s) Molecular Formula Key Features
This compound 2-Methylbutanoyl at amino position C₁₂H₁₆N₂O₂ Branched alkyl chain enhances lipophilicity; moderate polarity due to benzamide
Nitazoxanide () 5-Nitrothiazole and acetyloxy C₁₂H₉N₃O₅S Nitrothiazole group confers antiparasitic activity; polar nitro and sulfur atoms
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide () Chlorophenyl and azetidinone C₁₉H₁₇Cl₂N₃O₃ Chlorine atoms and azetidinone ring enhance antimicrobial activity
4-({2-[2-(sec-butyl)phenoxy]acetyl}amino)benzamide () sec-Butylphenoxy acetyl group C₁₉H₂₂N₂O₃ Bulky phenoxy group increases steric hindrance; potential for CNS activity
N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide () Hydroxyphenylthiourea C₁₄H₁₁N₃O₂S Thiourea and hydroxyl groups improve antioxidant activity via radical scavenging

Key Observations :

  • Electron-Withdrawing Groups : Chlorine and nitro groups in analogs () improve antimicrobial activity by interacting with bacterial enzymes or DNA .
  • Steric Effects: Bulky substituents (e.g., sec-butylphenoxy in ) may limit binding to certain targets but improve selectivity .
Antimicrobial Activity
  • 2-Azetidinone Derivatives (): Compounds with chloro and chlorophenyl substituents exhibited potent antimicrobial effects (MIC < 1 µg/mL against S. aureus). The azetidinone ring likely disrupts bacterial cell wall synthesis .
  • Nitazoxanide (): Broad-spectrum antiparasitic activity against Cryptosporidium and Giardia via inhibition of pyruvate:ferredoxin oxidoreductase .
Antioxidant Activity
  • Thiourea-Benzamide Derivatives (): Hydroxyl and methoxy substituents enhanced antioxidant activity (% inhibition >85%), attributed to radical scavenging and hydrogen donation .
Anticancer Potential
  • 2-Azetidinone Derivatives (): Moderate activity against MCF7 breast cancer cells (IC₅₀ ~50 µM). Styryl groups improved potency by interfering with tubulin polymerization .

Target Compound Implications: The absence of electron-withdrawing or bulky groups in this compound suggests weaker antimicrobial activity compared to and analogs. However, its lipophilicity may favor CNS penetration or anticancer applications if paired with targeted delivery systems .

Physicochemical Properties

Property This compound Nitazoxanide () 2-Azetidinone Derivative ()
Molecular Weight 220.31 g/mol 307.28 g/mol 406.26 g/mol
logP (Predicted) ~2.5 ~1.8 ~3.2
Solubility Low (nonpolar substituent) Moderate (polar groups) Low (chlorine and aromatic rings)
Hydrogen Bond Acceptors 2 6 4

Key Trends :

  • Higher logP correlates with increased alkyl chain length or aromaticity.
  • Polar groups (e.g., nitro in nitazoxanide) improve solubility but reduce bioavailability .

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